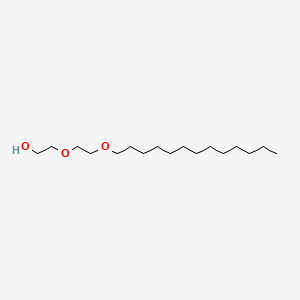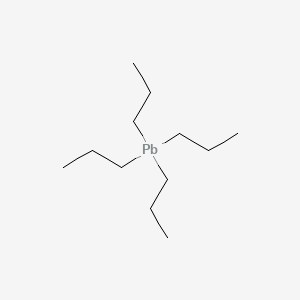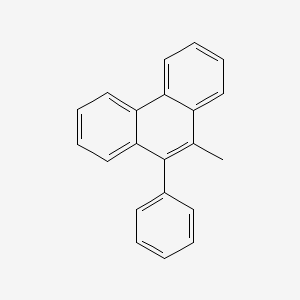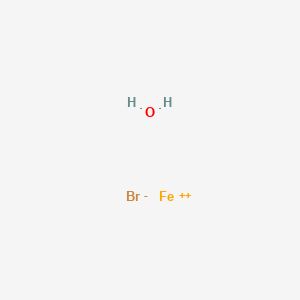
5-methyl-1H-pyrimidine-2,4-dione;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1H-pyrimidine-2,4-dione;silver is a compound that combines the organic molecule 5-methyl-1H-pyrimidine-2,4-dione with silver. The organic component, 5-methyl-1H-pyrimidine-2,4-dione, is also known as thymine, a nucleobase found in DNA. The addition of silver introduces unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the methylation of uracil. This can be achieved through the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
To incorporate silver, the synthesized 5-methyl-1H-pyrimidine-2,4-dione can be reacted with a silver salt, such as silver nitrate, in an aqueous solution. The reaction conditions typically involve stirring the mixture at room temperature until the desired compound precipitates out.
Industrial Production Methods
Industrial production of 5-methyl-1H-pyrimidine-2,4-dione;silver may involve large-scale synthesis of thymine followed by its reaction with silver salts. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl group in 5-methyl-1H-pyrimidine-2,4-dione can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymine derivatives.
Aplicaciones Científicas De Investigación
5-methyl-1H-pyrimidine-2,4-dione;silver has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s thymine component is essential in DNA studies and genetic research.
Medicine: Silver’s antimicrobial properties make this compound useful in developing antibacterial agents.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione;silver involves interactions at the molecular level. The thymine component can participate in hydrogen bonding and base pairing, crucial for DNA structure and function. Silver ions can disrupt microbial cell membranes and interfere with enzyme activity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1H-pyrimidine-2,4-dione (Thymine): The organic component without silver.
Uracil: A similar nucleobase found in RNA.
Cytosine: Another nucleobase in DNA and RNA.
Uniqueness
The incorporation of silver into 5-methyl-1H-pyrimidine-2,4-dione imparts unique antimicrobial properties not found in the nucleobase alone. This makes 5-methyl-1H-pyrimidine-2,4-dione;silver particularly valuable in applications requiring both genetic and antimicrobial functionalities.
Propiedades
Número CAS |
20564-98-1 |
|---|---|
Fórmula molecular |
C5H6AgN2O2 |
Peso molecular |
233.98 g/mol |
Nombre IUPAC |
5-methyl-1H-pyrimidine-2,4-dione;silver |
InChI |
InChI=1S/C5H6N2O2.Ag/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9); |
Clave InChI |
GBYKOTSCCXAAPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)NC1=O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)


